N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Description
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-8-13-14(10-18)17(21-15(13)9-11)19-16(20)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,19,20) |
InChI Key |
WXXGIUQWWHWEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Formation of the Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene core is typically synthesized via cyclization reactions starting from commercially available precursors. This involves:
- Cyclization of suitable thiophene or benzothiophene precursors under controlled conditions.
- Introduction of the methyl substituent at the 6-position during or after ring formation.
- Installation of the cyano group at the 3-position through nucleophilic substitution or cyanation reactions.
This step is foundational as it sets the scaffold for subsequent functionalization.
Introduction of the Cyano Group
The cyano group at the 3-position can be introduced by:
- Electrophilic substitution reactions using cyanide sources.
- Nucleophilic displacement on halogenated intermediates.
- Careful control of reaction conditions is required to avoid side reactions.
Amide Bond Formation
The key step in preparing N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves coupling the amine derivative of the tetrahydrobenzothiophene with a benzoyl derivative to form the benzamide linkage.
Two main synthetic protocols are reported:
Amide Formation Using Carbodiimide Coupling Agents (EDC)
- Reactants: 2-amino-4,5,6,7-tetrahydrobenzothiophene derivative and benzoyl carboxylic acid.
- Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO).
- Conditions: Stirring at room temperature for 1 hour, followed by overnight reaction.
- Purification: Filtration and high-performance liquid chromatography (HPLC).
Amide Formation Using HATU Coupling
- Reactants: 3-carboxylic acid derivative of tetrahydrobenzothiophene and amine.
- Reagents: 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).
- Conditions: Stirring under mild heating.
- Purification: Standard workup and HPLC purification.
Alternative Synthetic Methods
- Alkylation reactions using alkyl halides in the presence of DIPEA.
- Use of 2-chloro-1-methylpyridinium iodide as a coupling reagent under heating.
- Multi-step synthesis involving esterification, hydrolysis, and subsequent amide coupling.
Summary of Synthetic Procedures
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Commercial precursors, heat | Formation of tetrahydrobenzothiophene core |
| 2 | Cyanation | Cyanide sources, nucleophilic substitution | Introduction of cyano group at 3-position |
| 3 | Amide coupling (EDC method) | EDC, DMSO, room temp, overnight | Amide bond formation with benzoyl acid |
| 4 | Amide coupling (HATU method) | HATU, DIPEA, mild heat | Alternative coupling strategy |
| 5 | Alkylation (optional) | Alkyl halides, DIPEA, heat | For derivative preparation |
| 6 | Purification | Filtration, evaporation, HPLC | To isolate pure final compound |
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzamide moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and benzamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related benzamides and carboxamides, focusing on substituent effects on the tetrahydrobenzothiophene ring and the aromatic acyl group. Key analogs include:
Crystallographic and Conformational Analysis
- N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide : Exhibits a semi-chair conformation in the tetrahydro ring, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. Weak π–π interactions (centroid separation = 3.90 Å) influence crystal packing .
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHNS
- Molecular Weight : 253.35 g/mol
- CAS Number : 1284156-83-7
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzothiophene have shown efficacy against various viral targets. The mechanism often involves inhibition of viral polymerases or proteases, which are crucial for viral replication .
Anticancer Potential
Research has demonstrated that benzamide derivatives can act as effective anticancer agents. For example, studies on related compounds have shown their ability to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain benzamide derivatives displayed moderate to high potency against RET kinase, a target in various cancers .
Neuroprotective Effects
Benzamide derivatives have been investigated for their neuroprotective properties. Some studies suggest that they can protect neurons from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression .
Case Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral activity of heterocyclic compounds, including those based on benzothiophene structures. The findings indicated that specific substitutions on the benzothiophene ring could enhance antiviral efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC values below 35 μM .
Case Study 2: Cancer Cell Lines
In a comparative study of various benzamide derivatives, researchers evaluated their effects on human cancer cell lines such as breast and lung cancer. The results showed that certain derivatives significantly reduced cell viability and induced apoptosis. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide moiety could lead to enhanced anticancer activity .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling 2-aminothiophene derivatives with benzoyl chloride or its equivalents. For example, a similar compound (N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide) was synthesized by reacting (2-amino-4,5,6,7-tetrahydro-benzothiophen-3-yl)benzamide with benzoyl chloride in dichloromethane using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent and triethylamine as a base . Yield optimization can be achieved by:
- Temperature control : Room temperature (20–25°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, 20% ethyl acetate/hexane) improves purity.
- Stoichiometry : A 1:1.2 molar ratio of amine to benzoyl chloride ensures complete conversion .
Q. How is the crystal structure of this compound resolved, and what key structural features influence its conformation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using Agilent Eos Gemini diffractometers with CuKα radiation (λ = 1.54184 Å) is standard. For example, a related benzamide derivative crystallized in the monoclinic P21/c space group with cell parameters a = 13.5223 Å, b = 6.23222 Å, c = 22.2941 Å, and β = 106.150° . Key features:
- Conformation : The cyclohexene ring adopts a half-chair conformation.
- Intermolecular interactions : Weak Cg–Cg π–π stacking (3.90 Å separation) and intramolecular N–H⋯O hydrogen bonds (S(6) ring motif) stabilize the structure .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodology :
- 1H/13C NMR : Assignments rely on coupling patterns and comparison to analogs. For example, NH protons resonate at δ ~12.60 ppm (s, 1H), while aromatic protons appear between δ 7.42–8.04 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z = 361.11 calculated vs. 361.977 observed) .
- Validation : Cross-referencing with X-ray data ensures consistency in functional group assignments .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or thiophene ring) affect bioactivity, and what computational tools predict these effects?
- Methodology :
- SAR studies : Replace the cyano group (C≡N) with methyl or halogen substituents to assess changes in antibacterial activity (e.g., inhibition of RecBCD helicase-nuclease complexes) .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes. For example, π-π stacking between the benzamide ring and DNA helicase active sites may enhance binding .
Q. What experimental strategies resolve contradictions in crystallographic data (e.g., divergent dihedral angles or hydrogen-bond lengths)?
- Methodology :
- Data refinement : Use SHELXL for least-squares refinement with full-matrix covariance to minimize errors. For example, discrepancies in dihedral angles (e.g., 7.1° vs. 59.0° between thiophene and benzamide planes) arise from anisotropic displacement parameters or temperature effects during data collection .
- Validation tools : OLEX2 integrates structure solution, refinement, and analysis to cross-validate hydrogen-bond geometries and torsional angles .
Q. How can the compound’s thermodynamic stability and solubility be experimentally determined for formulation studies?
- Methodology :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for similar benzamides) .
- Solubility assays : Use shake-flask methods with HPLC quantification in solvents like DMSO, ethanol, or simulated biological fluids.
- Hansen solubility parameters : Predict compatibility with excipients using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
